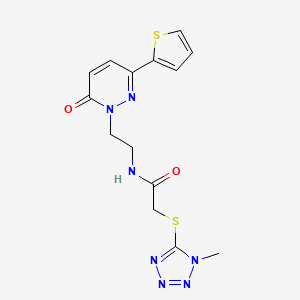

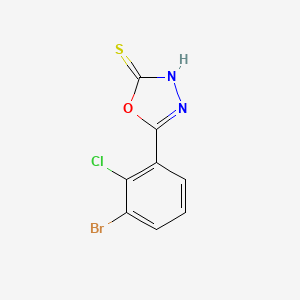

![molecular formula C26H26FN5O2 B2983075 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923178-95-4](/img/structure/B2983075.png)

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

Compounds with structural motifs similar to the queried compound, especially those containing phenylpiperazine and fluorophenyl groups, have been investigated for their antitumor properties. For instance, a study by Naito et al. (2005) synthesized a series of compounds with 3-fluoro-5-substituted phenylpiperazinyl groups, showing significant cytotoxicity against tumor cell lines in vitro, and potent antitumor activity in vivo without causing undesirable effects in mice (Naito et al., 2005).

Dopamine Receptor Activity

Research by Möller et al. (2017) into 1,4-disubstituted aromatic piperazines, a core structural feature in the queried compound, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds were shown to favor G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).

Antibacterial Agents

Solankee and Patel (2004) synthesized compounds incorporating a 3-fluorophenylamino group, which were screened for their antibacterial activity. The synthesized compounds displayed promising antibacterial properties, suggesting potential utility in developing new antimicrobial agents (Solankee & Patel, 2004).

Mécanisme D'action

Target of Action

The primary target of this compound is the 5-HT 1A receptor , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and sleep among other functions.

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound’s interaction with the 5-HT 1A receptor triggers a series of biochemical reactions that lead to its effects.

Biochemical Pathways

Upon binding to the 5-HT 1A receptor, the compound inhibits the reuptake of serotonin and norepinephrine, and possibly induces their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to downstream effects such as mood elevation.

Pharmacokinetics

The compound is metabolized in the liver, with a half-life of 6–8 hours . It is excreted primarily through the kidneys . These pharmacokinetic properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The compound’s action as a 5-HT 1A receptor agonist leads to its subjective effects, which are described as mildly psychedelic and euphoriant . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, metabolic studies have shown the compound to be an inhibitor of various Cytochrome P450 enzymes in the liver, which may contribute to its side-effect profile . Additionally, the compound’s legal status and the context in which it is used can also impact its effects.

Propriétés

IUPAC Name |

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN5O2/c1-2-12-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h3-11,17-18H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCMGJOCZDIOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)

![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)